molecular formula C10H13BClFO3 B572204 3-Butoxy-4-chloro-2-fluorophenylboronic acid CAS No. 1256346-25-4

3-Butoxy-4-chloro-2-fluorophenylboronic acid

Cat. No. B572204
CAS RN: 1256346-25-4
M. Wt: 246.469
InChI Key: DTPPHPUEQJHYOL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 3-Butoxy-4-chloro-2-fluorophenylboronic acid is C10H13BClFO3 . It has a molecular weight of 246.47 . The structure includes a phenyl ring substituted with a butoxy group, a chloro group, and a fluoro group, along with a boronic acid group .


Physical And Chemical Properties Analysis

3-Butoxy-4-chloro-2-fluorophenylboronic acid is a solid compound . It is stored in an inert atmosphere at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

The chemical synthesis and transformations of boronic acid derivatives, including 3-Butoxy-4-chloro-2-fluorophenylboronic acid, are fundamental to various scientific research areas. These compounds are pivotal in developing new chemical reactions, understanding reaction mechanisms, and synthesizing novel materials or molecules with specific properties. For instance, the preparation of 4-(2-Bromoacetyl)-3-fluorophenylboronic Acid via a series of chemical reactions demonstrates the versatility of boronic acids in organic synthesis, providing a pathway to synthesize compounds with potential biological activity or material applications (Liu Zao, 2005).

Analytical and Spectroscopic Studies

Spectroscopic techniques play a crucial role in understanding the structure and behavior of chemical compounds. The study on the adsorption mechanism of phenylboronic acids using infrared, Raman, and surface-enhanced Raman spectroscopy provides insights into how substituents and their positions affect molecular interactions and adsorption modes. Such knowledge is essential for designing sensors, catalysts, and other materials with specific surface interaction properties (N. Piergies et al., 2013).

Application in Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a powerful tool in organic chemistry for forming carbon-carbon bonds, crucial for pharmaceuticals, agrochemicals, and materials science. The study on Suzuki-Miyaura C-C coupling reactions catalyzed by supported Pd nanoparticles for the preparation of fluorinated biphenyl derivatives highlights the importance of boronic acids in facilitating these reactions under environmentally friendly conditions. Such research underscores the role of boronic acids in advancing green chemistry and sustainable chemical practices (Roghayeh Sadeghi Erami et al., 2017).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name

(3-butoxy-4-chloro-2-fluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BClFO3/c1-2-3-6-16-10-8(12)5-4-7(9(10)13)11(14)15/h4-5,14-15H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTPPHPUEQJHYOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)Cl)OCCCC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20681658
Record name (3-Butoxy-4-chloro-2-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Butoxy-4-chloro-2-fluorophenylboronic acid

CAS RN

1256346-25-4
Record name Boronic acid, B-(3-butoxy-4-chloro-2-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256346-25-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Butoxy-4-chloro-2-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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